![molecular formula C16H12N4OS2 B2969542 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172962-72-9](/img/structure/B2969542.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized as topoisomerase I inhibitors and have shown potent cytotoxicity against human cancer cell lines . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can be confirmed by spectroscopic analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by spectroscopic analyses . The yield, melting point, and IR, 1H, 13C NMR, and mass spectral data can provide information about the physical and chemical properties of the compound .
Scientific Research Applications
- Background : Recent research has focused on benzothiazole derivatives as potential anti-tubercular agents. These compounds are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .
- In Vitro and In Vivo Activity : The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs. These compounds demonstrated better inhibition potency against Mycobacterium tuberculosis .
- Mechanism of Resistance : The review also incorporates information on the mechanism of resistance of anti-TB drugs .
- Molecular Docking Studies : Researchers explored structure-activity relationships and conducted molecular docking studies to identify potent inhibitors targeting the DprE1 enzyme .
- Design and Synthesis : Twenty-seven derivatives of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline were designed and synthesized as topoisomerase I inhibitors .
- Cytotoxicity : These derivatives exhibited potent cytotoxicity against various human cancer cell lines, making them promising candidates for further investigation .
- Structure-Based Design : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as potential anti-Parkinsonian agents .
- Pharmacological Profile : These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .
- LasB System : Some benzothiazole derivatives showed promising quorum-sensing inhibition against the LasB system .
- PqsR System : However, no activity was observed in the PqsR system, indicating selectivity toward the LasB system .
- New Heterocyclic Compounds : A series of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reacting (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids .
- Potential Applications : These compounds may find applications in drug discovery or materials science due to their unique structure .
Anti-Tubercular Activity
Topoisomerase I Inhibition
Anti-Parkinsonian Agents
Quorum-Sensing Inhibition
Oxadiazolone Synthesis
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX enzymes convert arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide prevents this conversion, thereby disrupting the pathway and reducing inflammation .
Pharmacokinetics
The compound’s anti-inflammatory activity was evaluated in vitro, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s action include the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators . This leads to a decrease in inflammation, as evidenced by the compound’s anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH . .
Safety and Hazards
The safety and hazards of benzothiazole derivatives can be determined by cytotoxicity assays . The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Future Directions
Future research on benzothiazole derivatives could focus on enhancing their anti-tubercular activity . Molecular docking studies could be used to check the three-dimensional geometrical view of the ligand binding to their protein receptor . Further exploration of the structure-activity relationships of the new benzothiazole derivatives could lead to the development of a potent inhibitor with enhanced anti-tubercular activity .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-20-12(6-8-17-20)14(21)19-15-10(7-9-22-15)16-18-11-4-2-3-5-13(11)23-16/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFODMMMFSLEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
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